Phenylmethyl ester

描述

MAL3-101 是一种合成化合物,以其作为热休克蛋白 70 (HSP70) 抑制剂的作用而闻名。热休克蛋白是细胞响应压力条件而产生的一系列蛋白质。 MAL3-101 由于其抑制 HSP70 的 ATPase 活性的能力,已被研究用于其潜在的治疗应用,特别是在癌症治疗中 .

准备方法

合成路线和反应条件

MAL3-101 是通过一系列涉及二氢嘧啶类似物的化学反应合成的。 合成路线通常涉及嘧啶酮核的形成,然后通过多组分和级联反应添加各种取代基 . 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应。

工业生产方法

虽然 MAL3-101 的具体工业生产方法没有广泛记录,但该化合物通常在研究实验室中生产以用于科学研究。 生产涉及标准有机合成技术、纯化过程和质量控制措施,以确保化合物的纯度和功效 .

化学反应分析

反应类型

MAL3-101 经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。

还原: 还原反应可以修饰化合物上的官能团,改变其活性。

常用试剂和条件

在涉及 MAL3-101 的反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件通常涉及控制温度、特定 pH 值以及使用 DMSO 等溶剂 .

主要产品

从 MAL3-101 反应中形成的主要产物取决于所用反应条件和试剂。 这些产物通常包括具有改变的官能团的原始化合物的修饰版本,这会影响化合物的生物活性 .

科学研究应用

Pharmaceutical Applications

Phenylmethyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their therapeutic potential:

- Antimicrobial and Antiparasitic Uses : The compound has shown efficacy as an antimicrobial agent and is utilized in formulations for treating scabies and lice infestations. Specifically, benzoic acid this compound has been noted for its effectiveness against mites and is used in topical treatments for these conditions .

- Drug Synthesis : It plays a significant role in the synthesis of drugs, particularly antispasmodics and other therapeutic agents. The compound's ability to form stable esters enhances the bioavailability of active pharmaceutical ingredients .

- Cancer Therapeutics : Recent studies have indicated that phenylmethyl esters can exhibit anti-inflammatory and anticancer properties. For instance, salicylic acid phenylethyl ester has been investigated for its potential as an immunomodulatory agent with low toxicity profiles .

Cosmetic Applications

In the cosmetic industry, this compound is primarily used for its fragrance and preservative properties:

- Fragrance Fixative : It is employed as a fixative in perfumes, enhancing the stability and longevity of scents. Its low volatility helps maintain fragrance integrity over time .

- Antimicrobial Agent : The compound's antimicrobial properties make it suitable for use in cosmetic formulations aimed at preventing microbial growth on skin products .

Food Industry Applications

This compound finds utility in food preservation and flavoring:

- Food Preservative : It is widely recognized as a food preservative, particularly in acidic foods. Its sodium, potassium, or calcium salts are commonly used to inhibit microbial growth .

- Flavoring Agent : The compound is used to create artificial flavors, including fruit flavors such as strawberry and pineapple. It contributes to the sensory profile of food products .

Material Science Applications

In materials science, this compound is utilized for its functional properties:

- Plasticizers : It is used as a plasticizer in the manufacture of polymers such as polyvinyl chloride (PVC) and other plastics. This application enhances the flexibility and durability of plastic materials .

- Intermediate for Chemical Synthesis : The compound serves as an intermediate in the production of alkyd resins, dyestuffs, and rubber additives. Its role in these processes is critical for developing high-performance materials .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of benzoic acid this compound demonstrated its effectiveness against common pathogens responsible for skin infections. The results indicated a significant reduction in microbial load when applied topically at specified concentrations.

Case Study 2: Flavor Stability

Research conducted on the use of this compound in food flavoring revealed that it significantly improved the stability of volatile flavor compounds during storage. This stability was attributed to the compound's ability to form non-volatile complexes with flavor molecules.

作用机制

MAL3-101 通过抑制 HSP70 的 ATPase 活性来发挥作用。这种抑制会破坏 HSP70 与其伴侣蛋白 Hsp40 之间的相互作用,导致错误折叠蛋白的积累并触发细胞应激反应。 该化合物通过 PERK 信号传导诱导未折叠蛋白反应 (UPR),这会导致癌细胞凋亡 .

相似化合物的比较

类似化合物

15-脱氧斯佩格瓜林: 另一种具有类似作用机制的 HSP70 抑制剂。

VER-155008: 一种具有独特结构特征的 HSP70 小分子抑制剂。

MAL3-101 的独特性

MAL3-101 由于其对 HSP70 ATPase 活性的强效抑制及其诱导各种癌细胞系凋亡的能力而具有独特性。 它与 Hsp40 的特异性相互作用以及由此产生的细胞应激反应使其成为研究蛋白质稳态和开发新的癌症疗法的宝贵工具 .

生物活性

Phenylmethyl ester, also known as benzyl ester, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Research indicates that phenylmethyl esters can inhibit inflammatory pathways, thereby reducing inflammation in various models. For instance, studies have shown that certain phenylmethyl esters can modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

- Immunomodulatory Effects : Phenylmethyl esters have been found to influence immune cell activity, enhancing the proliferation of lymphocytes in certain contexts while exhibiting low cytotoxicity against human cells .

- Anticancer Potential : Some studies suggest that phenylmethyl esters may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

The biological activity of this compound is attributed to several mechanisms:

- Molecular Interactions : Phenylmethyl esters interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways. For example, molecular docking studies have shown favorable interactions with COX-2, suggesting potential as an anti-inflammatory agent .

- Cellular Uptake and Metabolism : The compound's favorable pharmacokinetic properties allow for efficient cellular uptake and metabolism. Studies on human lymphocytes and cancer cell lines indicate that phenylmethyl esters can be safely absorbed without significant cytotoxic effects at therapeutic concentrations .

Case Studies and Research Findings

Several studies have investigated the biological effects of phenylmethyl esters:

属性

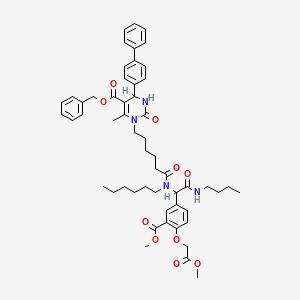

IUPAC Name |

benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(4-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N4O10/c1-6-8-10-19-34-58(50(51(61)55-32-9-7-2)43-30-31-45(67-37-47(60)65-4)44(35-43)52(62)66-5)46(59)25-18-13-20-33-57-38(3)48(53(63)68-36-39-21-14-11-15-22-39)49(56-54(57)64)42-28-26-41(27-29-42)40-23-16-12-17-24-40/h11-12,14-17,21-24,26-31,35,49-50H,6-10,13,18-20,25,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDECUSDQMXVUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。